

# Tebapivat (AG-946): A Technical Overview of the Pyruvate Kinase-R Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tebapivat** (AG-946) is an investigational, orally bioavailable, allosteric activator of pyruvate kinase-R (PKR).[1] It is currently under development for the treatment of various hemolytic anemias, including those associated with pyruvate kinase deficiency, sickle cell disease, and myelodysplastic syndromes.[2][3] By activating PKR, the key regulatory enzyme in the final step of glycolysis in red blood cells, **Tebapivat** aims to increase ATP production and decrease levels of 2,3-diphosphoglycerate (2,3-DPG), thereby improving red blood cell health and function.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **Tebapivat**.

### **Chemical Structure and Properties**

**Tebapivat** is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one. The chemical and physicochemical properties of **Tebapivat** are summarized in the tables below.



| Identifier                     | Value                                                                                                                                               |  |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name                     | 10-[(6-amino-2-pyridinyl)methyl]-7-methyl-4-(1H-pyrazol-5-ylmethyl)-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one |  |
| Synonyms                       | AG-946, PKR activator 2                                                                                                                             |  |
| Molecular Formula              | C18H16N8OS                                                                                                                                          |  |
| SMILES                         | CN1C2=C(SC(CC3=NNC=C3)=N2)C2=C1C(=O)N(CC1=CC=CC(N)=N1)N=C2                                                                                          |  |
|                                |                                                                                                                                                     |  |
| Physicochemical Property       | Value                                                                                                                                               |  |
| Molecular Weight               | 392.4 g/mol                                                                                                                                         |  |
| XLogP                          | 0.32                                                                                                                                                |  |
| Hydrogen Bond Donors           | 2                                                                                                                                                   |  |
| Hydrogen Bond Acceptors        | 9                                                                                                                                                   |  |
| Rotatable Bonds                | 4                                                                                                                                                   |  |
| Topological Polar Surface Area | 136.34 Ų                                                                                                                                            |  |

# **Mechanism of Action and Signaling Pathway**

**Tebapivat** acts as an allosteric activator of the red blood cell specific isoform of pyruvate kinase (PKR).[1] Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[5][6] In red blood cells, ATP is essential for maintaining membrane integrity and function.

The activation of PKR by **Tebapivat** leads to a left-shift in the substrate (PEP) concentration-response curve, indicating an increased affinity of the enzyme for its substrate. This enhanced activity results in:







- Increased ATP production: This provides red blood cells with more energy to maintain their biconcave shape, flexibility, and ion gradients, which are crucial for their survival and function.
- Decreased 2,3-diphosphoglycerate (2,3-DPG) levels: 2,3-DPG is a negative regulator of hemoglobin's oxygen affinity. By decreasing 2,3-DPG levels, **Tebapivat** increases hemoglobin's affinity for oxygen, which can be beneficial in certain anemic conditions.[4]

The central role of **Tebapivat** in modulating red blood cell glycolysis is depicted in the following signaling pathway diagram:





#### Mechanism of Action of Tebapivat in Red Blood Cell Glycolysis

Click to download full resolution via product page

Mechanism of Action of **Tebapivat** in Red Blood Cell Glycolysis



# **Experimental Protocols**

The following is a detailed methodology for an ex vivo experiment to assess the pharmacodynamic effects of **Tebapivat** on red blood cells, adapted from a study on sickle cell disease.[4]

Objective: To determine the effect of **Tebapivat** on pyruvate kinase activity, thermostability, and the levels of glycolytic intermediates (ATP and 2,3-DPG) in red blood cells.

#### Materials:

- Whole blood collected in appropriate anticoagulant (e.g., EDTA).
- **Tebapivat** (AG-946) stock solution of known concentration.
- Vehicle control (e.g., DMSO).
- Incubator (37°C).
- Reagents and equipment for measuring pyruvate kinase activity and thermostability.
- Liquid chromatography-mass spectrometry (LC-MS/MS) system for ATP and 2,3-DPG quantification.

**Experimental Workflow:** 



### Ex Vivo Evaluation of Tebapivat on Red Blood Cells



Click to download full resolution via product page

Ex Vivo Evaluation of **Tebapivat** on Red Blood Cells

#### Procedure:

Blood Sample Preparation:



- Collect whole blood from study subjects.
- Deplete the buffy coat to isolate red blood cells.
- Incubation:
  - Incubate the buffy coat-depleted whole blood for 20-24 hours at 37°C in the presence of varying concentrations of **Tebapivat** or a vehicle control.
- · Post-Incubation Processing and Analysis:
  - Following incubation, wash the red blood cells.
  - Pyruvate Kinase Activity and Thermostability:
    - Lyse a portion of the red blood cells to prepare a hemolysate.
    - Measure the basal pyruvate kinase activity using a standardized spectrophotometric assay.
    - To assess thermostability, incubate a separate aliquot of the hemolysate at a specific temperature (e.g., 55°C) for a defined period before measuring the remaining pyruvate kinase activity.
  - Quantification of ATP and 2,3-DPG:
    - Extract metabolites from a separate aliquot of the red blood cells.
    - Analyze the extracts using a validated LC-MS/MS method to determine the intracellular concentrations of ATP and 2,3-DPG.
- Data Analysis:
  - Compare the pyruvate kinase activity, thermostability, and levels of ATP and 2,3-DPG in the **Tebapivat**-treated samples to the vehicle-treated control samples.
  - Statistical analysis should be performed to determine the significance of any observed differences.



# **Quantitative Data Summary**

The following table summarizes key quantitative data related to the activity of **Tebapivat**.

| Parameter         | Value                                     | Assay Condition                                                    |
|-------------------|-------------------------------------------|--------------------------------------------------------------------|
| AC50              | <0.3 μΜ                                   | Activation of wild-type and mutant PKR                             |
| ATP Increase      | 46.3% (2 mg cohort) 67.8% (5 mg cohort)   | In patients with Sickle Cell Disease after 28 days of treatment[7] |
| 2,3-DPG Reduction | 20.91% (2 mg cohort) 29.44% (5 mg cohort) | In patients with Sickle Cell Disease after 28 days of treatment[7] |

### Conclusion

**Tebapivat** (AG-946) is a potent, orally available activator of pyruvate kinase-R with a clear mechanism of action that addresses the underlying metabolic defects in certain hemolytic anemias. The provided information on its chemical properties, signaling pathway, and experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising therapeutic agent. Further clinical investigations are ongoing to fully elucidate its safety and efficacy profile in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tebapivat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Agios Pharmaceuticals Advances Tebapivat for Sickle Cell Disease and Hemolytic Anemias [trial.medpath.com]



- 3. Tebapivat by Agios Pharmaceuticals for Sickle Cell Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 4. PI-05: PHARMACODYNAMIC EFFECTS OF AG-946, A HIGHLY POTENT NOVEL ACTIVATOR OF PYRUVATE KINASE, IN EX VIVO TREATMENT OF RED BLOOD CELLS FROM SICKLE CELL DISEASE PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase Wikipedia [en.wikipedia.org]
- 6. Pyruvate kinase: function, regulation and role in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Results from a Phase 1 Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Tebapivat (AG-946) in Patients with Sickle Cell Disease [ash.confex.com]
- To cite this document: BenchChem. [Tebapivat (AG-946): A Technical Overview of the Pyruvate Kinase-R Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144790#tebapivat-ag-946-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com